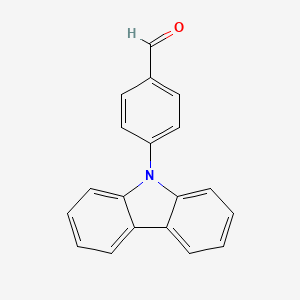

4-(9H-Carbazol-9-yl)benzaldehyde

Vue d'ensemble

Description

4-(9H-Carbazol-9-yl)benzaldehyde, also known as 9-(4-Formylphenyl)-9H-carbazole, is an organic compound with the molecular formula C19H13NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in organic electronics and materials science due to its unique structural and electronic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(9H-Carbazol-9-yl)benzaldehyde can be synthesized through various methods, with one common approach being the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the Suzuki-Miyaura cross-coupling reaction makes it a viable option for large-scale synthesis. The reaction’s efficiency and relatively mild conditions are advantageous for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-(9H-Carbazol-9-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

Reduction: NaBH4 in methanol, LiAlH4 in ether

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: 4-(9H-Carbazol-9-yl)benzoic acid

Reduction: 4-(9H-Carbazol-9-yl)benzyl alcohol

Substitution: 4-(9H-Carbazol-9-yl)-2-nitrobenzaldehyde, 4-(9H-Carbazol-9-yl)-2-bromobenzaldehyde.

Applications De Recherche Scientifique

Organic Electronics

Organic Light-Emitting Diodes (OLEDs) : The compound is widely used as a hole-transporting material in OLEDs due to its excellent electronic properties. Its ability to facilitate charge transport enhances device efficiency and stability .

Organic Photovoltaics (OPVs) : this compound plays a critical role in the development of organic solar cells, contributing to the active layer's performance .

Field-Effect Transistors (FETs) : It is also employed in constructing organic field-effect transistors, which are essential components in modern electronic circuits .

Fluorescent Dyes

The compound serves as a key component in synthesizing fluorescent dyes used for biological imaging. Its high sensitivity and specificity make it valuable for cellular studies, enabling researchers to visualize cellular processes effectively .

Pharmaceutical Research

In drug development, this compound is explored as a precursor for novel anti-cancer agents. Its structural properties allow it to interact with biological targets, influencing pathways related to cancer cell growth and apoptosis .

Case Study : Research indicates that carbazole derivatives can induce apoptosis in cancer cells by modulating gene expression related to cell survival .

Material Science

This compound is utilized in creating advanced materials with tailored optical and electronic properties. Its applications extend to sensors and other electronic devices where specific material characteristics are required .

Photochemical Applications

In photochemistry, this compound is involved in various reactions under light exposure, facilitating the synthesis of organic compounds .

Mécanisme D'action

The mechanism of action of 4-(9H-Carbazol-9-yl)benzaldehyde in its various applications is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. In OLEDs, for example, it facilitates the transport of holes from the anode to the emissive layer, enhancing the device’s efficiency . The molecular targets and pathways involved include the interaction with other organic semiconductors and the formation of charge-transfer complexes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Diphenylamino)benzaldehyde

- 3,6-Dibromocarbazole

- 9-Ethyl-3-carbazolecarboxaldehyde

- 4-Iodobenzaldehyde

Uniqueness

4-(9H-Carbazol-9-yl)benzaldehyde stands out due to its unique combination of a carbazole moiety and an aldehyde group. This structure imparts distinct electronic properties, making it particularly effective in applications requiring efficient charge transport and stability. Compared to similar compounds, it offers a balance of high thermal stability, good solubility, and excellent electronic characteristics .

Activité Biologique

4-(9H-Carbazol-9-yl)benzaldehyde, a compound derived from carbazole, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N, with a molecular weight of approximately 221.26 g/mol. The structure features a carbazole moiety attached to a benzaldehyde group, which contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of carbazole derivatives, including this compound. For instance, it has shown significant effectiveness against various bacterial strains and fungi. In one study, compounds related to this structure exhibited antibacterial activity comparable to standard antibiotics like ciprofloxacin .

2. Antiproliferative Effects

The compound has demonstrated antiproliferative effects against cancer cell lines. A study indicated that it inhibited the proliferation of HCT116 colorectal cancer cells with an IC50 value that suggests potent activity against these cells .

3. Neuropharmacological Effects

Research has suggested that this compound may influence neurotransmitter systems, potentially impacting mood and cognitive functions. Animal model studies have shown that it can enhance neurotransmitter levels, indicating its potential therapeutic applications in neurological disorders .

4. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in macrophage cultures, supporting its anti-inflammatory potential .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antiproliferative and antimicrobial effects.

- Signal Transduction Modulation : It is thought to affect cellular signaling pathways, altering gene expression and cellular responses.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Carbazol-9-yl)phenol | C15H13N | Exhibits different biological activity due to hydroxyl substitution |

| 4-(Carbazol-9-yl)acetophenone | C16H13N | Shows distinct reactivity patterns in biological assays |

Case Studies and Research Findings

Numerous case studies have explored the biological effects of this compound:

- Antiproliferative Activity : A study demonstrated significant inhibitory action against HCT116 colorectal cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

- Neuropharmacological Studies : Research indicated that the compound may enhance neurotransmitter levels in animal models, suggesting potential applications in treating neurological disorders .

- Inflammation Models : In vitro studies showed that this compound can reduce pro-inflammatory cytokine production in macrophage cultures, supporting its anti-inflammatory potential.

Propriétés

IUPAC Name |

4-carbazol-9-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-13-14-9-11-15(12-10-14)20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHLDCKUUAGNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431637 | |

| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110677-45-7 | |

| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-(9H-Carbazol-9-yl)benzaldehyde influence its optical properties, and what is its potential in material applications?

A1: this compound serves as a crucial building block for constructing D-π-A conjugated polymers [, ]. These polymers are characterized by an electron-donating (D) unit, a π-conjugated bridge, and an electron-accepting (A) unit. this compound typically functions as the electron-donating unit.

Q2: What spectroscopic data is available for characterizing 4-(9H-Carbazol-9-yl)chalcone, a derivative of this compound?

A2: 4-(9H-Carbazol-9-yl)chalcone, synthesized via an aldol reaction between this compound and acetophenone, has been characterized using various spectroscopic techniques [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.